N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxy-3-methylbenzamide
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Overview
Description
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxy-3-methylbenzamide is a complex organic compound featuring a benzoxazole moiety, a chlorinated phenyl ring, and a methoxy-methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxy-3-methylbenzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, methoxy reagents, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like nitro or amino groups .
Scientific Research Applications
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxy-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxy-3-methylbenzamide: shares structural similarities with other benzoxazole derivatives and chlorinated aromatic compounds.
Indole derivatives: These compounds also feature aromatic heterocycles and are known for their diverse biological activities.
Imidazole derivatives: Similar in having nitrogen-containing heterocycles, these compounds are widely used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C25H23ClN2O3 |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C25H23ClN2O3/c1-14(2)16-8-11-22-21(12-16)28-25(31-22)19-13-17(9-10-20(19)26)27-24(29)18-7-5-6-15(3)23(18)30-4/h5-14H,1-4H3,(H,27,29) |
InChI Key |
KJNLAOLWLJRWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)C(C)C)OC |
Origin of Product |
United States |
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